synthesis and characterization of 2-Chloro-6-hydroxyphenylboronic acid
synthesis and characterization of 2-Chloro-6-hydroxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids have emerged as indispensable tools in modern organic chemistry and medicinal chemistry, prized for their unique reactivity, stability, and relatively low toxicity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has established them as critical building blocks for constructing complex molecular architectures.[2] In the realm of drug discovery, the boronic acid moiety is particularly compelling; it can act as a bioisostere of carboxylic acids and engage in reversible covalent interactions with enzyme active sites, a feature exploited in several FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®).[1][3][4]
2-Chloro-6-hydroxyphenylboronic acid is a bifunctional reagent that combines the versatile reactivity of a boronic acid with the directing and electronic-modifying effects of ortho-chloro and -hydroxyl substituents. This specific substitution pattern makes it a valuable intermediate for synthesizing sterically hindered biaryl compounds and complex heterocyclic systems, which are common motifs in pharmacologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its unambiguous characterization, grounded in established chemical principles.
| Property | Value |
| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid[5] |
| Molecular Formula | C₆H₆BClO₃[5] |
| Molecular Weight | 172.37 g/mol [5] |
| CAS Number | 958646-70-3[6] |
| Canonical SMILES | B(C1=C(C=CC=C1Cl)O)(O)O[5] |
Part 1: Synthesis of 2-Chloro-6-hydroxyphenylboronic Acid
The synthesis of arylboronic acids bearing acidic protons, such as a hydroxyl group, requires a strategic approach to prevent premature quenching of the highly basic organometallic intermediates used in their formation. A common and effective strategy involves the protection of the acidic group, followed by halogen-metal exchange, borylation, and subsequent deprotection and hydrolysis.[7]
Synthetic Strategy: A Protection-Borylation-Deprotection Workflow
The chosen synthetic pathway begins with a suitable precursor, 2-bromo-6-chlorophenol. The phenolic hydroxyl group is first protected to prevent interference in the subsequent organometallic reaction. Following protection, a lithium-halogen exchange selectively replaces the more reactive bromine atom with lithium. This organolithium species is then trapped with a borate ester. A final acidic workup both hydrolyzes the boronate ester and removes the protecting group in a single step to yield the target molecule.
This "one-pot" approach, starting from the protected phenol, is efficient and has been successfully applied to the synthesis of various substituted phenylboronic acids.[8]
Caption: Synthetic workflow for 2-Chloro-6-hydroxyphenylboronic acid.
Detailed Experimental Protocol
Materials: 2-bromo-6-chlorophenol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate, Hydrochloric acid (2 M), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate.
Step 1: Protection of 2-Bromo-6-chlorophenol
-
To a solution of 2-bromo-6-chlorophenol (1.0 equiv.) and imidazole (1.2 equiv.) in anhydrous THF at 0 °C, add TBDMSCl (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate, which can often be used without further purification.
Causality: The hydroxyl proton is acidic and would be deprotonated by the n-BuLi in the next step, preventing the desired lithium-halogen exchange. TBDMS ether is a robust protecting group that is stable to the strongly basic conditions but readily cleaved during the final acidic workup.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the TBDMS-protected intermediate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise to the solution, ensuring the temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
Causality: The reaction is performed at -78 °C to control the high reactivity of the organolithium species, preventing side reactions such as attack on the solvent. The C-Br bond is significantly more polarized and kinetically favorable for lithium-halogen exchange compared to the stronger C-Cl bond, ensuring regioselectivity.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2.
-
Stir vigorously for 1-2 hours. During this time, the boronate ester is hydrolyzed, and the TBDMS protecting group is cleaved.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by slurrying in hot n-heptane to remove non-polar impurities.[7]
Part 2: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Chloro-6-hydroxyphenylboronic acid. A combination of spectroscopic methods is employed for this purpose.
Caption: Standard characterization workflow for the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the molecular structure. The spectra are typically recorded in DMSO-d₆ or CDCl₃.
-
¹H NMR Spectroscopy : The aromatic region is expected to show three distinct signals corresponding to the protons on the phenyl ring. Due to the ortho- and meta-couplings, a complex splitting pattern (doublet of doublets or triplet) is expected. The phenolic -OH proton and the two boronic acid -B(OH)₂ protons will appear as broad singlets, and their signals will disappear upon shaking the sample with a drop of D₂O due to hydrogen-deuterium exchange. Aromatic protons typically appear between 6.5 and 7.5 ppm.[9][10]
-
¹³C NMR Spectroscopy : The spectrum should display six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon atom attached to the boron (C-B) will typically appear in the range of 120-140 ppm but can be broad or have a lower intensity. The carbon bearing the chlorine (C-Cl) and the one bearing the hydroxyl group (C-OH) will be shifted downfield.[9]
| Expected NMR Data (¹H in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~9.5 - 10.5 | Phenolic -OH (broad singlet) |
| ~8.0 - 8.5 | Boronic acid -B(OH)₂ (broad singlet) |
| ~6.7 - 7.4 | Aromatic H's (3H, complex multiplets) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak (M+) : For C₆H₆BClO₃, the monoisotopic mass is approximately 172.01 Da.[5]
-
Isotopic Pattern : A key diagnostic feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope, providing strong evidence for the presence of a single chlorine atom in the molecule.[11]
-
Fragmentation : Common fragmentation pathways may include the loss of water (H₂O) or the boronic acid group.
Melting Point
The melting point is a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting range. This value should be compared against a known standard if available. Impurities typically depress and broaden the melting range.
Part 3: Applications in Drug Discovery and Chemical Synthesis
2-Chloro-6-hydroxyphenylboronic acid is not just a synthetic target but a strategic tool for building molecular complexity.
-
Suzuki-Miyaura Cross-Coupling : Its primary application is as a coupling partner in Suzuki reactions to form C-C bonds. The ortho-substituents provide steric hindrance that can be exploited to control the dihedral angle of the resulting biaryl products, a critical parameter for modulating protein-ligand interactions in drug design.
-
Enzyme Inhibition : The boronic acid functional group is known to interact with serine proteases and other enzymes.[3] The specific substitution pattern of this molecule allows it to be incorporated into scaffolds that can be targeted to the active sites of specific enzymes, making it a valuable starting point for the development of novel inhibitors.
-
Versatile Intermediate : The presence of three distinct functional handles—the boronic acid, the chloro group, and the hydroxyl group—allows for sequential and site-selective modifications, opening pathways to a diverse range of complex molecules from a single, well-defined starting material.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-6-hydroxyphenylboronic acid presents several hazards.[5]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
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